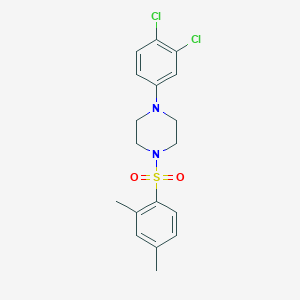

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine

Description

This compound features a piperazine core substituted with a 3,4-dichlorophenyl group at the 1-position and a 2,4-dimethylphenylsulfonyl moiety at the 4-position. The dichlorophenyl group is a common pharmacophore in receptor ligands (e.g., sigma and dopamine receptors), while the sulfonyl group enhances solubility and modulates electronic properties . Its molecular formula is C₁₉H₂₀Cl₂N₂O₂S, with a molecular weight of 419.35 g/mol.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-18(14(2)11-13)25(23,24)22-9-7-21(8-10-22)15-4-5-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXJNCRJBMAJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 3,4-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.

Sulfonylation: The final step involves the introduction of the 2,4-dimethylphenylsulfonyl group. This can be achieved by reacting the intermediate product with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or triethylamine as bases.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Pharmacological and Physicochemical Properties

- Receptor Interactions :

- Sigma Receptors : Dichlorophenyl-piperazine derivatives (e.g., ) inhibit dopamine release via sigma-1 antagonism. The dimethyl group may enhance binding affinity compared to smaller substituents .

- Antimicrobial Activity : Sulfonylpiperazines with electron-withdrawing groups (e.g., nitro in ) show antiproliferative effects, whereas alkyl substituents (e.g., methyl in ) exhibit moderate activity .

- Metabolic Stability : Halogenated analogs (e.g., 2,5-dichlorophenyl in ) may resist oxidative metabolism but risk bioaccumulation .

Biological Activity

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine, a compound with the molecular formula CHClNOS, is notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a dichlorophenyl group and a sulfonyl group attached to a dimethylphenyl moiety. These structural components are critical for its biological activity. The presence of halogen atoms (chlorine) enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the phenyl ring can enhance activity against various pathogens. For instance, the incorporation of electron-withdrawing groups like chlorine has been linked to increased potency against bacterial strains, including Neisseria meningitidis and Haemophilus influenzae .

Anticancer Potential

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine has been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, it showed promising results in assays measuring cell viability against human cancer cells such as Jurkat and HT29 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates pathways leading to programmed cell death, which is crucial for eliminating cancerous cells.

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit enzymes involved in cellular proliferation and survival .

- Cell Cycle Arrest : It has been observed to disrupt the cell cycle in cancer cells, leading to growth inhibition .

Research Findings

A summary of key research findings related to the biological activity of 1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine is presented below:

Case Studies

- Anticancer Efficacy : A study conducted on various piperazine derivatives highlighted the enhanced cytotoxicity of compounds with 3,4-dichlorophenyl substitutions. These compounds were shown to outperform standard chemotherapeutics in specific assays .

- Antimicrobial Testing : In a comparative study of piperazine derivatives, 1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.